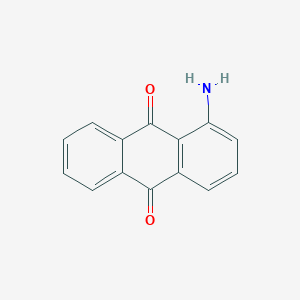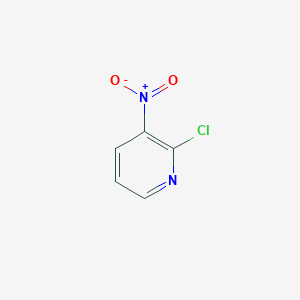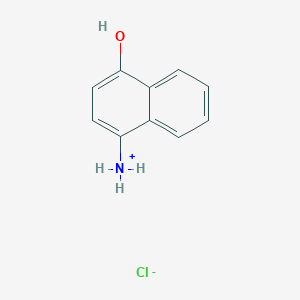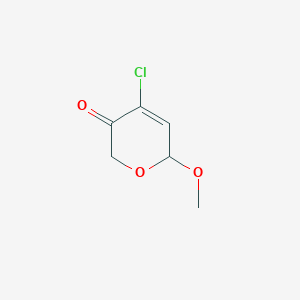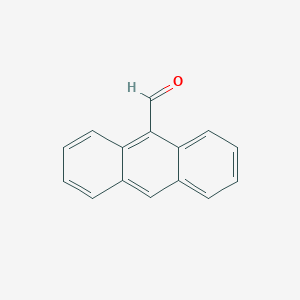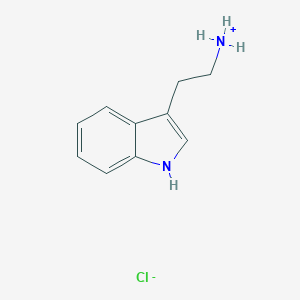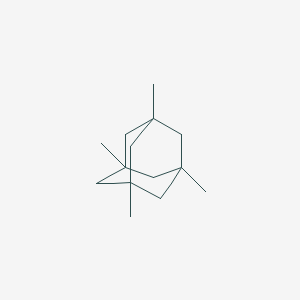
1,3,5,7-Tetramethyladamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7-Tetramethyladamantane, also known as memantine, is a synthetic compound that belongs to the adamantane family. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that is used in the treatment of Alzheimer's disease. Memantine has been shown to improve cognitive function and slow down the progression of the disease.
作用機序
1,3,5,7-Tetramethyladamantane acts as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents the overstimulation of the neuron, which can lead to cell death. Memantine also increases the release of acetylcholine, a neurotransmitter that is important for learning and memory.
生化学的および生理学的効果
1,3,5,7-Tetramethyladamantane has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to improve motor function in patients with Parkinson's disease. Memantine has a good safety profile and is well-tolerated by patients. The most common side effects are dizziness, headache, and constipation.
実験室実験の利点と制限
1,3,5,7-Tetramethyladamantane is a useful tool for studying the NMDA receptor and its role in neurological disorders. It has a good safety profile and is well-tolerated by animals. However, the synthesis process is complex and the yield is relatively low. Memantine is also expensive, which can limit its use in lab experiments.
将来の方向性
There are several future directions for research on 1,3,5,7-tetramethyladamantane. One area of research is the development of new and more efficient synthesis methods. Another area of research is the investigation of 1,3,5,7-Tetramethyladamantane's potential use in other neurological disorders such as multiple sclerosis and epilepsy. Finally, there is a need for more research on the long-term effects of 1,3,5,7-Tetramethyladamantane on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion
1,3,5,7-Tetramethyladamantane, or 1,3,5,7-Tetramethyladamantane, is a non-competitive NMDA receptor antagonist that is used in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. The synthesis process is complex and the yield is relatively low, but 1,3,5,7-Tetramethyladamantane has a good safety profile and is well-tolerated by patients. There are several future directions for research on 1,3,5,7-tetramethyladamantane, including the development of new synthesis methods and the investigation of its potential use in other neurological disorders.
合成法
The synthesis of 1,3,5,7-tetramethyladamantane is a multi-step process that involves the reaction of 1,3-dibromoadamantane with methylamine to form 1,3,5,7-tetramethyladamantane. The final product is purified using recrystallization. The yield of the synthesis process is around 50%.
科学的研究の応用
1,3,5,7-Tetramethyladamantane has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Memantine has also been investigated for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.
特性
CAS番号 |
1687-36-1 |
|---|---|
製品名 |
1,3,5,7-Tetramethyladamantane |
分子式 |
C14H24 |
分子量 |
192.34 g/mol |
IUPAC名 |
1,3,5,7-tetramethyladamantane |
InChI |
InChI=1S/C14H24/c1-11-5-12(2)8-13(3,6-11)10-14(4,7-11)9-12/h5-10H2,1-4H3 |
InChIキー |
UJSORZVCMMYGBS-UHFFFAOYSA-N |
SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |
正規SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C)C)C |
その他のCAS番号 |
1687-36-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



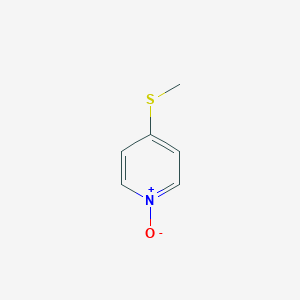
![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)
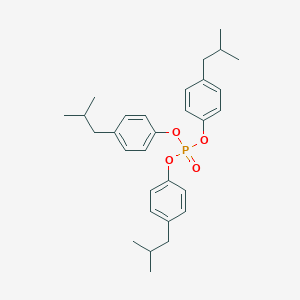
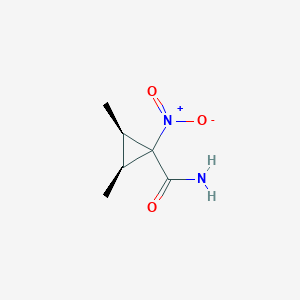
![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)
![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)
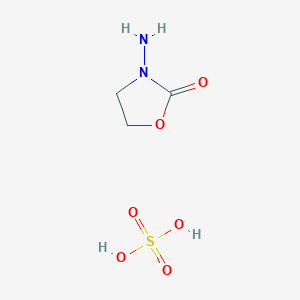
![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)
